molecular formula C16H30O3 B13951541 Methyl 14-oxopentadecanoate CAS No. 54889-71-3

Methyl 14-oxopentadecanoate

Cat. No.: B13951541
CAS No.: 54889-71-3
M. Wt: 270.41 g/mol
InChI Key: VIOSWQDNSOAXDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 14-oxopentadecanoate can be synthesized through several methods. One common approach involves the esterification of 14-oxopentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the oxidation of methyl pentadecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction introduces the ketone functionality at the 14th position, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced separation techniques such as distillation and crystallization are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-oxopentadecanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted esters and derivatives.

Scientific Research Applications

Methyl 14-oxopentadecanoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 14-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functionalities play a crucial role in its reactivity and interactions with other molecules. The compound can undergo enzymatic transformations in biological systems, leading to the formation of active metabolites that exert various effects.

Comparison with Similar Compounds

Methyl 14-oxopentadecanoate can be compared with other similar compounds such as:

    Methyl 14-hydroxypentadecanoate: This compound has a hydroxyl group instead of a ketone group at the 14th position, leading to different chemical properties and reactivity.

    Methyl 14-aminopentadecanoate:

    Methyl 14-bromopentadecanoate: The bromine atom at the 14th position imparts unique reactivity and potential for further functionalization.

Properties

CAS No.

54889-71-3

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

methyl 14-oxopentadecanoate

InChI

InChI=1S/C16H30O3/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19-2/h3-14H2,1-2H3

InChI Key

VIOSWQDNSOAXDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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